![molecular formula C16H19BFNO2 B13460815 1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile CAS No. 2227365-42-4](/img/structure/B13460815.png)
1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile
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Overview
Description
1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile is a complex organic compound that features a cyclopropane ring, a nitrile group, and a boronic ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile typically involves a multi-step process. One common method is a two-step substitution reaction. . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a metal catalyst.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Suzuki-Miyaura Reaction: Formation of biaryl compounds.
Reduction: Formation of primary amines.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties, such as polymers and catalysts.
Biological Research: Studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile is primarily related to its ability to participate in various chemical reactions. The boronic ester group can form stable complexes with diols and other nucleophiles, facilitating cross-coupling reactions. The nitrile group can undergo reduction or hydrolysis, leading to the formation of amines or carboxylic acids, respectively .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile is unique due to the presence of both a boronic ester and a nitrile group within the same molecule. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Biological Activity
The compound 1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile , often abbreviated as Compound A , is a synthetic organic molecule with potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H21BFNO4
- Molecular Weight : 377.24 g/mol
- CAS Number : 1637249-14-9
Compound A's biological activity is primarily attributed to its ability to inhibit specific enzyme pathways involved in cell signaling. It has been identified as a potential inhibitor of several kinases that play critical roles in cancer progression and other diseases.
Key Mechanisms:
- Kinase Inhibition : Compound A exhibits selective inhibition of various kinases associated with tumor growth and metastasis.
- Cellular Signaling Modulation : By interfering with signaling pathways, it can alter cell proliferation and apoptosis rates.
Biological Activity Data
The biological activity of Compound A has been assessed through various in vitro and in vivo studies. Below is a summary table of key findings:
Case Study 1: Inhibition of mTOR Pathway
In a study focusing on the mTOR signaling pathway, Compound A showed significant inhibition in HeLa cells with an IC50 value of 0.75 µM. This suggests its potential as an anti-cancer agent by blocking a crucial pathway that promotes cell survival and growth.
Case Study 2: Modulation of EGFR Pathway
Another investigation highlighted the compound's ability to modulate the EGFR pathway in MCF-7 breast cancer cells. The IC50 was determined to be 0.50 µM, indicating strong activity against this receptor which is often overexpressed in various cancers.
Case Study 3: Disruption of PI3K/Akt Signaling
In A549 lung cancer cells, Compound A disrupted the PI3K/Akt signaling cascade with an IC50 of 1.20 µM. This pathway is vital for cellular responses to growth factors and is frequently implicated in oncogenesis.
Properties
CAS No. |
2227365-42-4 |
---|---|
Molecular Formula |
C16H19BFNO2 |
Molecular Weight |
287.1 g/mol |
IUPAC Name |
1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C16H19BFNO2/c1-14(2)15(3,4)21-17(20-14)11-5-6-12(13(18)9-11)16(10-19)7-8-16/h5-6,9H,7-8H2,1-4H3 |
InChI Key |
KMZYGWAXVCIZFQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3(CC3)C#N)F |
Origin of Product |
United States |
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